

# CellTracker Orange CMRA Dye: A Technical Guide for Live-Cell Tracking

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## Compound of Interest

Compound Name: CellTracker Orange CMRA Dye

Cat. No.: B12390478

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This technical guide provides an in-depth overview of **CellTracker Orange CMRA Dye**, a vital tool for researchers, scientists, and drug development professionals engaged in live-cell imaging and analysis. We will delve into its mechanism of action, photophysical properties, and detailed experimental protocols for its application in long-term cell tracking.

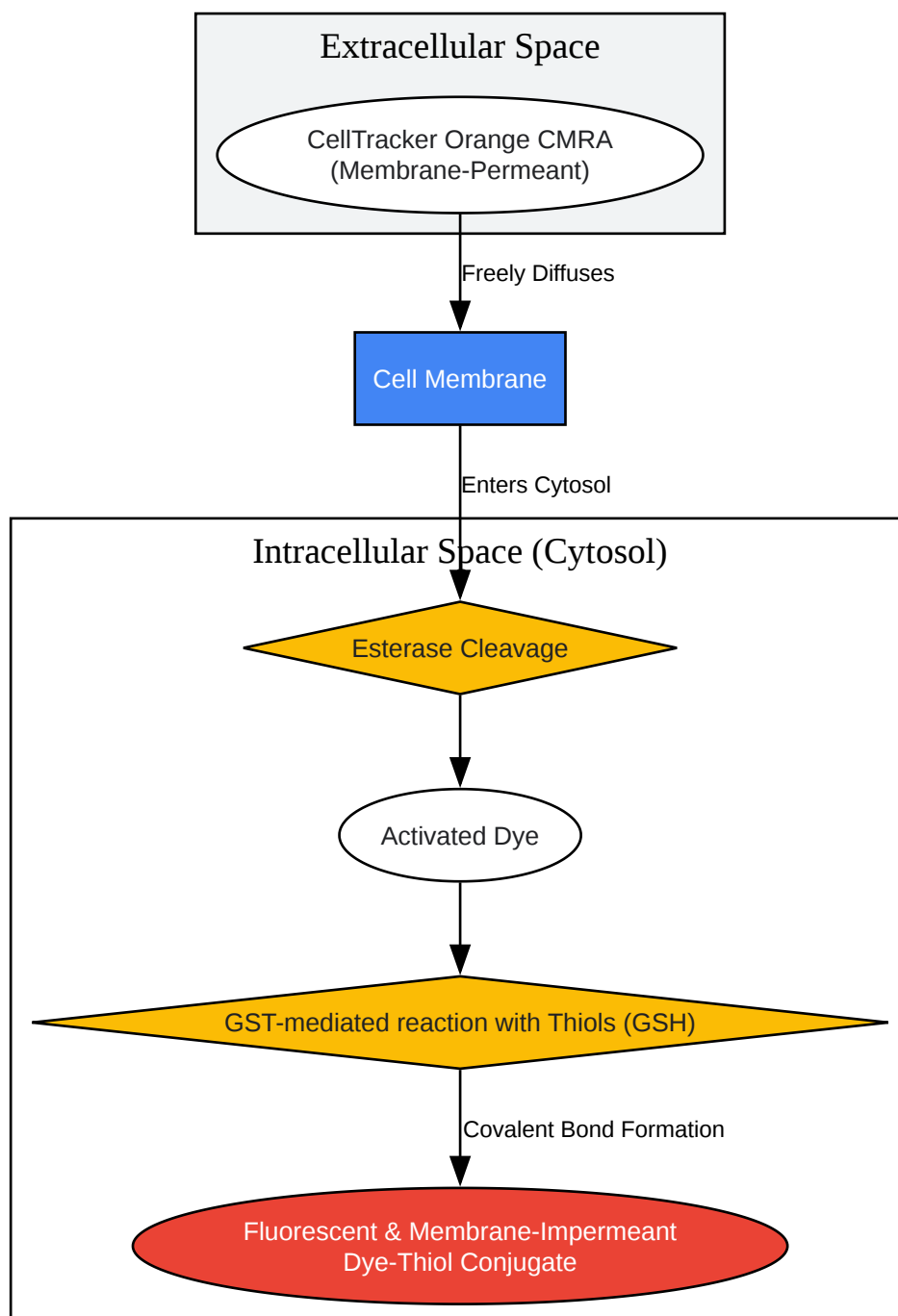
## Introduction to CellTracker Orange CMRA Dye

**CellTracker Orange CMRA Dye** is a fluorescent probe designed for monitoring cell movement, location, and proliferation over extended periods.[1][2][3][4] It is particularly well-suited for applications such as cell migration, chemotaxis, invasion, and cytotoxicity assays.[5] The dye freely passes through the membranes of live cells. Once inside, it undergoes a transformation into a cell-impermeant form, ensuring it is well-retained through several cell generations.[5][6][7] This retention allows for tracking of cells for at least 72 hours.[5][6][7][8] The fluorescent signal is transferred to daughter cells upon division but not to adjacent cells in a co-culture.[6][8] A key advantage of CellTracker Orange CMRA is its low cytotoxicity at standard working concentrations, meaning it does not adversely affect cell viability or proliferation.[4][6][8]

## Mechanism of Action

The functionality of **CellTracker Orange CMRA Dye** is predicated on a thiol-reactive mechanism. The dye contains a chloromethyl group that reacts with intracellular thiol groups, primarily on glutathione (GSH), in a reaction mediated by the enzyme glutathione S-transferase (GST).[5][6][7] Most cell types have high concentrations of glutathione and ubiquitous GST, facilitating this reaction.[5][6]

Initially, the dye is non-fluorescent until cytosolic esterases within the cell cleave off its acetate groups, which activates its fluorescence.[6] The subsequent conjugation to intracellular thiols renders the dye membrane-impermeant, effectively trapping it within the cell.[5][7] This covalent binding to cellular components allows the fluorescent signal to be retained even after fixation with aldehyde-based fixatives.[5][7][9]



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Mechanism of **CellTracker Orange CMRA Dye** activation and retention.

## Photophysical Properties

The spectral characteristics of **CellTracker Orange CMRA Dye** make it suitable for multiplexing with other fluorescent probes, such as those with green emission like Green Fluorescent Protein (GFP).<sup>[1][2][4]</sup> The key quantitative data for this dye are summarized in the table below.

Property	Value	Source(s)
Excitation Maximum (Ex)	548 nm	<sup>[3][4][10][11]</sup>
541 nm	<sup>[2][5][12]</sup>	
Emission Maximum (Em)	576 nm	<sup>[3][4][10][11]</sup>
565 nm	<sup>[2][5]</sup>	
Molecular Formula	C <sub>30</sub> H <sub>25</sub> Cl <sub>2</sub> NO <sub>5</sub>	<sup>[3][10][11]</sup>
Molecular Weight	550.43 g/mol	<sup>[3][10][11]</sup>

## Experimental Protocols

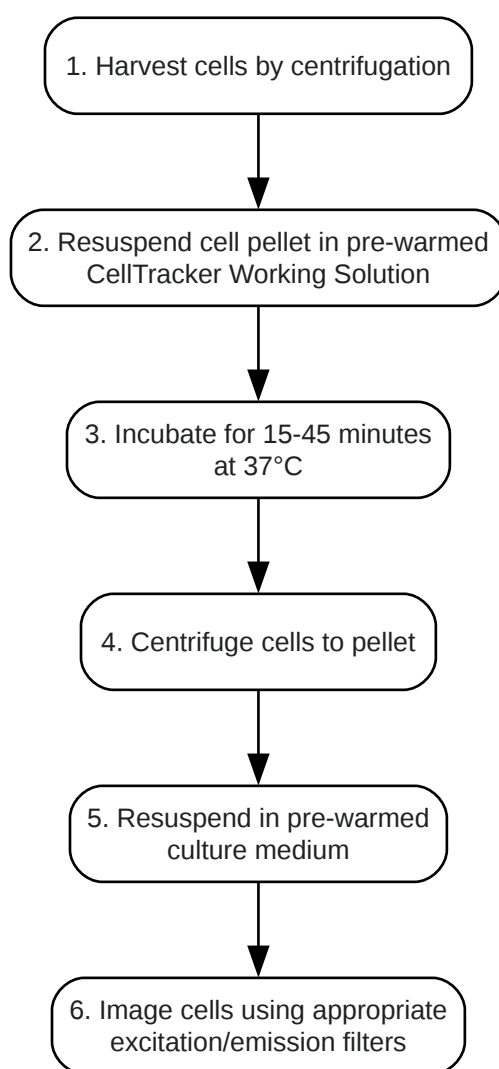
The optimal staining concentration and incubation time can vary depending on the cell type and experimental application. It is recommended to test a range of concentrations, typically from 0.5 µM to 25 µM.<sup>[6][7][8]</sup> For long-term studies (over 3 days) or with rapidly dividing cells, a higher concentration (5-25 µM) is generally required.<sup>[6][7][8]</sup> Shorter experiments, such as viability assays, may only need 0.5-5 µM.<sup>[6][7][8]</sup>

## Reagent Preparation

- **Warm Reagents:** Before use, allow the vial of lyophilized **CellTracker Orange CMRA Dye** and the anhydrous DMSO to warm to room temperature.<sup>[6][8]</sup>
- **Prepare 10 mM Stock Solution:** Add the appropriate amount of high-quality anhydrous DMSO to the vial to create a 10 mM stock solution.<sup>[6][8]</sup>

- **Storage of Stock Solution:** Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[7]
- **Prepare Working Solution:** On the day of the experiment, dilute the 10 mM stock solution to the desired final working concentration (e.g., 5 µM) in serum-free medium.[6][8] It is crucial to avoid buffers that contain amines or thiols.[6][8] Pre-warm the working solution to 37°C before adding it to the cells.[6][7][8]

## Staining Protocol for Cells in Suspension

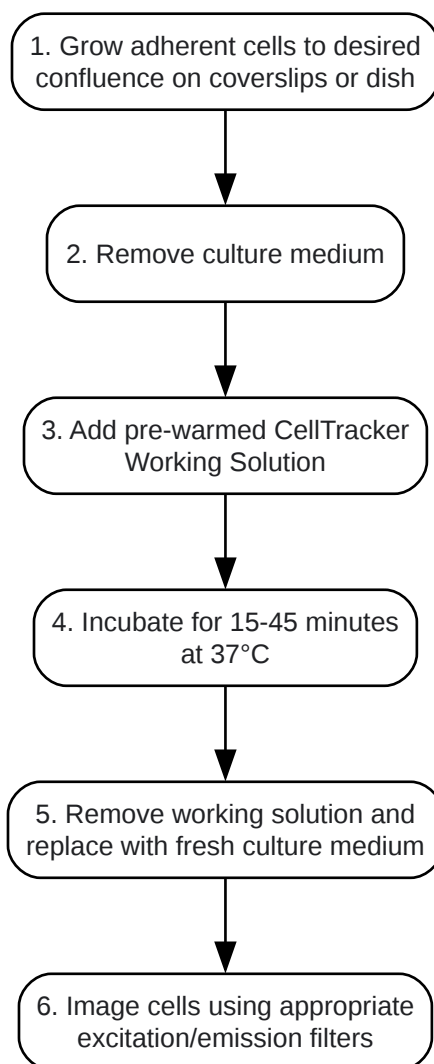


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Experimental workflow for staining suspension cells.

- Harvest and Resuspend: Harvest cells by centrifugation and gently resuspend the cell pellet in the pre-warmed CellTracker working solution.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Incubate: Incubate the cells for 15 to 45 minutes under appropriate growth conditions (e.g., 37°C).[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Wash: After incubation, centrifuge the cells to form a pellet and remove the working solution.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Final Resuspension: Resuspend the labeled cells in fresh, pre-warmed culture medium.[\[6\]](#)[\[8\]](#)
- Imaging: The cells are now ready for imaging using filters appropriate for the dye's excitation and emission spectra.[\[6\]](#)[\[8\]](#)

## Staining Protocol for Adherent Cells



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#### Experimental workflow for staining adherent cells.

- Cell Culture: Grow adherent cells on coverslips or in a culture dish to the desired confluence. [\[7\]](#)
- Remove Medium: Aspirate the culture medium from the cells. [\[7\]](#)[\[8\]](#)
- Add Working Solution: Gently add the pre-warmed CellTracker working solution to the cells, ensuring the entire surface is covered. [\[7\]](#)[\[8\]](#)
- Incubate: Incubate the cells for 15 to 45 minutes under their normal growth conditions. [\[7\]](#)[\[8\]](#)

- Wash: Remove the working solution and replace it with fresh, pre-warmed culture medium. [7][8]
- Imaging: The cells are now ready for analysis by fluorescence microscopy.[8]

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